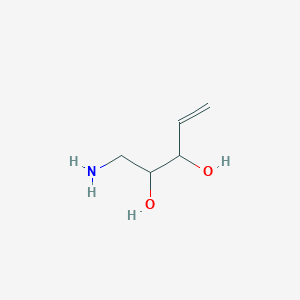

1-Aminopent-4-ene-2,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Aminopent-4-ene-2,3-diol, also known as ADOS, is a compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 g/mol . This compound is fascinating and has been found to exhibit unique biological properties.

Synthesis Analysis

The synthesis of structurally diverse diols like 1-Aminopent-4-ene-2,3-diol can be achieved by expanding amino acid metabolism . A general principle for effectively synthesizing structurally diverse diols is proposed, which combines oxidative and reductive formations of hydroxyl groups from amino acids in a thermodynamically favorable order of four reactions catalyzed by amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase consecutively .

Chemical Reactions Analysis

The chemical reactions of alkenes like 1-Aminopent-4-ene-2,3-diol can involve oxidation to produce an oxacyclopropane ring . Oxacyclopropane rings, also called epoxide rings, are useful reagents that may be opened by further reaction to form anti vicinal diols .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Aminopent-4-ene-2,3-diol include a molecular weight of 117.15 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 117.078978594 g/mol . The topological polar surface area is 66.5 Ų .

Aplicaciones Científicas De Investigación

Synthesis of Chiral Compounds

1-Aminopent-4-ene-2,3-diol plays a significant role in the synthesis of chiral compounds. For instance, it has been used in the synthesis of 5-(Dialkylamino)-5-X-pentadienals, which are of interest due to a postulated rearrangement process (Berger & Neuenschwander, 1995).

Asymmetric Synthesis

In the field of asymmetric synthesis, 1-Aminopent-4-ene-2,3-diol derivatives have been used to create enantiomerically enriched anti-1,2-amino alcohols and syn-1,2-diols, which are crucial structural motifs in various natural and biologically active molecules (Ramasastry et al., 2007).

Biocatalytic Synthesis

This compound is also significant in the biocatalytic synthesis of chiral amino alcohols. For example, a multidisciplinary approach involving engineered Escherichia coli transketolase and ω-transaminase from Chromobacterium violaceum was used to synthesize (2S,3S)-2-aminopentane-1,3-diol (Smith et al., 2010).

Catalysis in Organic Reactions

1-Aminopent-4-ene-2,3-diol and its derivatives have been utilized in catalysis for various organic reactions. For instance, axially chiral biaryl diols have been employed as catalysts in enantioselective hetero-Diels-Alder reactions (Unni et al., 2005).

Kinetic Resolution in Organic Synthesis

The compound has also been used in kinetic resolution processes, such as the asymmetric hydroamination of aminoalkenes to produce chiral pyrrolidines (Gribkov & Hultzsch, 2004).

Synthesis of Amino Alcohols

The synthesis of unnatural α-amino acid derivatives has been achieved using 1-Aminopent-4-ene-2,3-diol derivatives, showcasing its utility in creating complex organic molecules (Hopkins & Malinakova, 2007).

Pharmaceutical Intermediates

Moreover, the compound is pivotal in the synthesis of pharmaceutical intermediates. For example, the creation of syn-2, 3-diols and anti-inflammatory indole derivatives from Streptomyces sp. CB09001 involved the use of 1-Aminopent-4-ene-2,3-diol (Jiang et al., 2019).

Mecanismo De Acción

Direcciones Futuras

The future directions for 1-Aminopent-4-ene-2,3-diol could involve further exploration of its unique biological properties. Additionally, the development of new biological routes for the synthesis of diols like 1-Aminopent-4-ene-2,3-diol could open up opportunities for synthesizing structurally diverse diols and triols .

Propiedades

IUPAC Name |

1-aminopent-4-ene-2,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-4(7)5(8)3-6/h2,4-5,7-8H,1,3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBWZLJVEAAKEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(CN)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminopent-4-ene-2,3-diol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(prop-2-enoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2387622.png)

![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2387623.png)

![Tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride](/img/structure/B2387625.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2387626.png)

![8-[(2E)-2-[(E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2387630.png)

![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2387631.png)

![1-(Azepan-1-yl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2387636.png)

![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2387639.png)